Cas no 19480-39-8 (Acetic acid,2-(4-chloro-2-methylphenoxy)-, ammonium salt (1:1))

Acetic acid,2-(4-chloro-2-methylphenoxy)-, ammonium salt (1:1) structure
19480-39-8 structure
Product Name:Acetic acid,2-(4-chloro-2-methylphenoxy)-, ammonium salt (1:1)
CAS No:19480-39-8
MF:C9H12ClNO3
MW:217.649481773376
CID:149082
PubChem ID:29633
Update Time:2025-04-19

Acetic acid,2-(4-chloro-2-methylphenoxy)-, ammonium salt (1:1) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-chloro-2-methylphenoxy)-, ammonium salt (1:1)
    • ammonium 4-chloro-2-methylphenoxyacetate
    • azanium,2-(4-chloro-2-methylphenoxy)acetate
    • Acetic acid, ((4-chloro-o-tolyl)oxy)-, amine salt
    • Acetic acid, ((4-chloro-o-tolyl)oxy)-, ammonium salt (8CI)
    • Acetic acid, (4-chloro-2-methylphenoxy)-, ammonium salt
    • Ammonium ((4-chloro-o-tolyl)oxy)acetate
    • Dikoteks 40
    • Dikoteks AM
    • Dikotex 40
    • Dikotex-40
    • MCPA ammonium salt
    • (4-Chloro-2-methylphenoxy)acetic acid ammonium salt
    • EINECS 243-101-7
    • azanium;2-(4-chloro-2-methylphenoxy)acetate
    • DTXSID10173133
    • Acetic acid, ((4-chloro-o-tolyl)oxy)-, ammonium salt
    • NS00083177
    • 19480-39-8
    • Inchi: 1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3
    • InChI Key: PMPOPSWETLDYSC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)OCC(=O)[O-].[NH4+]

Computed Properties

  • Exact Mass: 217.05066
  • Monoisotopic Mass: 217.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 85.86
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